4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl

Übersicht

Beschreibung

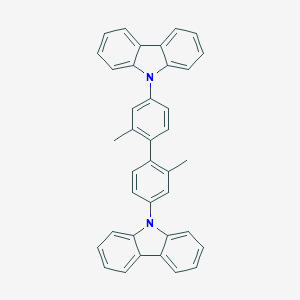

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound consists of two carbazole units attached to a biphenyl core, with two methyl groups at the 2,2’ positions of the biphenyl. The presence of carbazole units imparts significant electronic properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 2,2’-dibromobiphenyl and a suitable boronic acid derivative.

Introduction of Carbazole Units: The carbazole units are introduced via a Buchwald-Hartwig amination reaction. This involves the reaction of the biphenyl core with 9-bromo-9H-carbazole in the presence of a palladium catalyst and a suitable base.

Methylation: The final step involves the methylation of the biphenyl core at the 2,2’ positions using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carbazole-quinone derivatives.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of halogenated or nitrated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Overview

CDBP is primarily recognized for its role in OLED technology, where it serves as both a host material and a hole transport material (HTM). The compound's structure allows for efficient charge transport and exciton formation, which are critical for the performance of OLED devices.

Key Properties

- Thermal Stability : CDBP exhibits high thermal stability, making it suitable for prolonged use in electronic devices.

- Triplet Energy : The compound has a high triplet energy level, which is advantageous for minimizing energy loss during exciton formation.

- Hole Transporting Capabilities : Studies indicate that CDBP can improve luminous efficiency and operational stability when used as an HTM in OLEDs .

Performance Enhancements

Research has demonstrated that incorporating CDBP into blue emitters can enhance their performance by improving exciton confinement and overall device efficiency. This is particularly relevant given the challenges associated with developing efficient blue emitters in OLED technology .

Thermally Activated Delayed Fluorescence (TADF) Devices

Application in TADF

CDBP is also explored as a host material in TADF devices. TADF technology allows for the harvesting of both singlet and triplet excitons to achieve higher efficiencies than traditional fluorescent emitters.

Benefits of CDBP in TADF

- Enhanced Emission Efficiency : The unique properties of CDBP contribute to the effective utilization of triplet excitons, leading to improved emission efficiency.

- Versatile Emission Colors : CDBP can be utilized in various color emissions (blue, green, red) depending on the dopants used alongside it .

Perovskite Solar Cells (PSCs)

Role as Electron Transport Material (ETM)

In addition to its applications in OLEDs and TADF devices, CDBP has been investigated as an electron transport material in perovskite solar cells. The electron-withdrawing nature of the biphenyl core enhances the overall power conversion efficiency (PCE) of PSCs.

Performance Metrics

Research indicates that CDBP-based ETMs can significantly improve the long-term stability and efficiency of perovskite solar cells . The integration of CDBP into PSC architectures has shown promising results in enhancing device performance metrics.

Biological Applications

While specific biological activity data for CDBP is limited, compounds containing carbazole structures have been studied for various biological properties. Preliminary studies suggest potential biological activities that merit further investigation .

Wirkmechanismus

The mechanism of action of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The carbazole units facilitate hole injection and transport, while the biphenyl core provides a stable framework for electron transport. This combination results in enhanced electroluminescence and color purity in OLEDs. The compound’s high thermal stability ensures long device lifetimes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: Lacks the methyl groups at the 2,2’ positions, resulting in different electronic properties.

1,3-Bis(9-carbazolyl)benzene: Contains a benzene core instead of a biphenyl core, leading to variations in charge transport properties.

9-Phenylcarbazole: Features a single carbazole unit attached to a phenyl group, offering different optoelectronic characteristics.

Uniqueness

4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is unique due to the presence of methyl groups at the 2,2’ positions of the biphenyl core. These methyl groups enhance the compound’s thermal stability and influence its electronic properties, making it particularly suitable for high-performance optoelectronic applications .

Biologische Aktivität

4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. Carbazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study highlighted that carbazole-based compounds demonstrate activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of this compound was evaluated through MIC studies. The results are summarized in Table 1.

These results indicate that while the compound exhibits moderate antibacterial activity, further modifications may enhance its potency.

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. Research has shown that these compounds can inhibit human topoisomerases I and II, which are critical enzymes involved in DNA replication and repair .

Case Studies

- Triple-Negative Breast Cancer : Compounds similar to this compound were tested against the MDA-MB-231 cell line, a model for triple-negative breast cancer. The lead compounds demonstrated significant cytotoxic effects with IC50 values below 10 µM .

- Mechanism of Action : The anticancer activity was linked to the ability of these compounds to induce apoptosis in cancer cells by disrupting actin dynamics and inhibiting topoisomerase activity. This suggests a multi-targeted approach to cancer therapy .

Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-231 | 6.59 | Inhibition of hTopo I | |

| MCF-7 | >100 | Selective toxicity |

Toxicity Assessment

While evaluating the biological activity of this compound, it is crucial to consider its toxicity profile. Studies have indicated that certain carbazole derivatives can exhibit cytotoxic effects on normal cells at higher concentrations. For example, compound toxicity was assessed on human fibroblast cells with varying hemolysis rates observed across different derivatives .

Eigenschaften

IUPAC Name |

9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUJKAYZIMMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621608 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120260-01-7, 604785-54-8 | |

| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?

A1: this compound (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.

- Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].

- Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].

- Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.